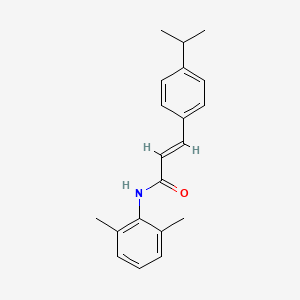
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
描述
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPA is a type of acrylamide derivative that has been found to possess unique properties that make it suitable for use in biochemical and physiological research.
科学研究应用
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been used in various scientific research applications, including drug discovery, protein labeling, and bioimaging. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to possess a unique fluorescent property that makes it suitable for use in protein labeling and bioimaging studies. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been used as a starting material for the synthesis of other acrylamide derivatives that have potential applications in drug discovery.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with specific proteins and enzymes in cells. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation and cell growth. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been found to interact with specific receptors in cells, such as the GABA receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been found to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent property, and its ability to interact with specific proteins and enzymes. However, N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide and its derivatives and to optimize their solubility in aqueous solutions.
属性
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-11-8-17(9-12-18)10-13-19(22)21-20-15(3)6-5-7-16(20)4/h5-14H,1-4H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMQCGOIRUKQLO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



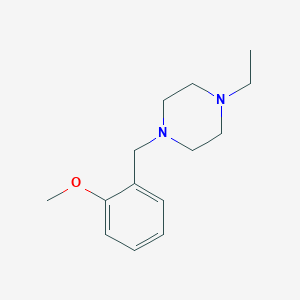
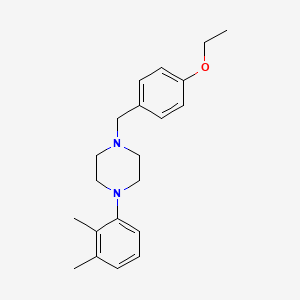
![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)
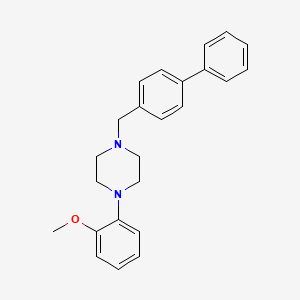
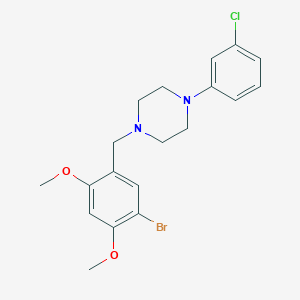
![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
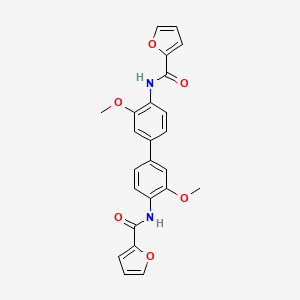

![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)
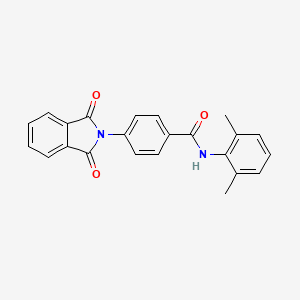
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)